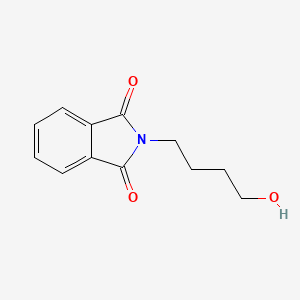

2-(4-Hydroxybutyl)isoindoline-1,3-dione

Description

2-(4-Hydroxybutyl)isoindoline-1,3-dione (CAS 24697-70-9) is a phthalimide derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol. It is primarily used in laboratory research for drug discovery and organic synthesis, with identified hazards including skin irritation (H315) and eye irritation (H319) . Its structure features a hydroxyl-terminated butyl chain attached to the isoindoline-1,3-dione core, which influences its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

2-(4-hydroxybutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNCNQDIENYPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455835 | |

| Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24697-70-9 | |

| Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxybutyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method involves the reaction of phthalic anhydride with 4-hydroxybutylamine in the presence of a suitable solvent such as toluene under reflux conditions . Another approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water, using SiO2-tpy-Nb as a catalyst to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is also being explored to improve the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxybutyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(4-oxobutyl)isoindoline-1,3-dione, while reduction can produce 2-(4-hydroxybutyl)isoindoline-1,3-diol .

Scientific Research Applications

2-(4-Hydroxybutyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybutyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D2, suggesting its potential application as an antipsychotic agent . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(4-Hydroxybutyl)isoindoline-1,3-dione and its analogues:

Key Observations:

- Hydrophilicity : The hydroxyl group in this compound enhances water solubility compared to the lipophilic azide (azidobutyl) and chloro (chlorobutyl) derivatives.

- Reactivity : The azide group in 2-(4-Azidobutyl)isoindoline-1,3-dione allows for bioorthogonal reactions, while the chloro group in 2-(4-Chlorobutyl)isoindoline-1,3-dione facilitates nucleophilic substitutions .

- Biological Activity : Thalidomide analogues with halogenated benzyl groups (e.g., 4-chlorobenzyl) exhibit acetylcholinesterase inhibition, suggesting substituent-dependent bioactivity .

Biological Activity

2-(4-Hydroxybutyl)isoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxybutyl substituent that may influence its interaction with biological targets. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 219.24 g/mol. Its structure features an isoindoline core with a hydroxybutyl side chain, which is essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 24697-70-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that derivatives of isoindoline-1,3-dione can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Key Findings

- AChE Inhibition : Studies have shown that isoindoline derivatives exhibit significant AChE inhibitory activity with IC50 values ranging from 0.9 to 19.5 μM .

- BuChE Activity : Some compounds also demonstrate weak activity against BuChE, which may be beneficial in targeting multiple pathways involved in neurodegeneration .

Biological Activities

The compound has been evaluated for various biological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Isoindoline derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Properties : Some derivatives show promise as antimicrobial agents against various bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological efficacy of isoindoline derivatives:

- Alzheimer's Disease Models : A study evaluated the effects of various isoindole derivatives on AChE and BuChE inhibition in vitro using Ellman’s method. The most effective compounds showed IC50 values as low as 87 nM for AChE inhibition .

- Synthesis and Characterization : Research involving the synthesis of new derivatives has demonstrated that modifications to the isoindoline structure can enhance biological activity. For instance, extending alkyl chains or introducing different substituents can significantly impact enzyme inhibition effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.